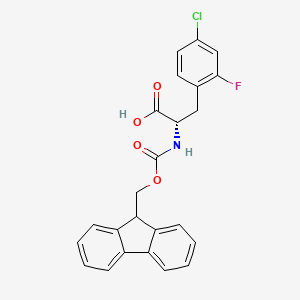

Fmoc-L-2-Fluoro-4-chlorophe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-2-Fluoro-4-chlorophe is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Biochemical Probing with Positron Emission Tomography : Fmoc amino acids like 4‐[18F]Fluoro‐L‐m‐tyrosine, a biochemical probe of striatal dopaminergic function, have been synthesized for positron emission tomography. They show selective decarboxylation in the brain, forming metabolites with implications in evaluating central dopaminergic mechanisms (Melega et al., 1989).

Solid-Phase Peptide Synthesis : The synthesis of photoactive peptides containing fluorinated residues like p-azidotetrafluorophenylalanine using solid-phase Fmoc chemistry demonstrates the utility of Fmoc amino acids in creating specialized peptides (Redman & Ghadiri, 2002).

Hydrogelators and Biomaterials : Recent focus has been on Fmoc amino acids in designing effective hydrogelators and biomaterials. A new Fmoc-protected amino acid, N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, was synthesized, revealing insights into noncovalent interactions and structural features relevant to biomedical research (Bojarska et al., 2020).

Antibacterial Composite Materials : Utilization of Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, in the development of antibacterial and anti-inflammatory biomedical materials has shown significant advancements. These materials demonstrate antibacterial capabilities and are not cytotoxic toward mammalian cell lines (Schnaider et al., 2019).

Self-Assembly and Hydrogelation of Fluorinated Derivatives : Fmoc-protected aromatic amino acids derived from phenylalanine, including fluorinated derivatives, have been effective in hydrogel formation. Studies on C-terminal modification of these derivatives have provided insights into the influence of monomer/solvent interactions on self-assembly and hydrogelation (Ryan et al., 2011).

Applications in Nanotechnology and Biomedical Materials : Fmoc-modified amino acids and short peptides have shown potential in cell cultivation, bio-templating, drug delivery, catalytic, and therapeutic applications. Their self-organization properties make them suitable for the fabrication of functional materials (Tao et al., 2016).

properties

IUPAC Name |

(2S)-3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGUFIDCGQXZES-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2807098.png)

![N-(2-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807099.png)

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine](/img/structure/B2807101.png)

![({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B2807105.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2807106.png)

![2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2807108.png)

![Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate](/img/structure/B2807112.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)imidazolidin-2-one](/img/structure/B2807113.png)

![1-[4-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2807114.png)

![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2807116.png)

![2-chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2807117.png)